4-Isocyanatobenzophenone
Overview
Description
4-Isocyanatobenzophenone is an organic compound with the molecular formula C14H9NO2. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzophenone structure. This compound is known for its applications in organic synthesis and material science due to its reactive isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanatobenzophenone can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzophenone with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5C(O)C6H4NH2+COCl2→C6H5C(O)C6H4NCO+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobenzophenone undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes to form cyclic compounds.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Water: Hydrolyzes the isocyanate group.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Isocyanatobenzophenone has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the production of polymers and coatings due to its reactive isocyanate group.
Biological Research: Utilized in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Isocyanatobenzophenone primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets include amino groups on lysine residues and hydroxyl groups on serine residues. The pathways involved in these reactions are crucial for understanding the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
4-Isocyanatobenzophenone can be compared with other isocyanate-containing compounds such as:
- 4-Acetylphenyl Isocyanate
- 4-Ethylphenyl Isocyanate
- 4-Methoxyphenyl Isocyanate
Uniqueness:
- Structure: The presence of the benzophenone moiety in this compound provides unique electronic properties that influence its reactivity.
- Reactivity: The compound’s isocyanate group is highly reactive, making it suitable for a wide range of chemical transformations.
- Applications: Its versatility in organic synthesis and material science sets it apart from other isocyanates.
Properties
IUPAC Name |
(4-isocyanatophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-10-15-13-8-6-12(7-9-13)14(17)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAWYNSKSCNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306510 | |
Record name | 4-Isocyanatobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63648-38-4 | |
Record name | 63648-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isocyanatobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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